molecular formula C17H22ClN3OS B2503227 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one CAS No. 897488-71-0

1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one

Cat. No. B2503227
CAS RN: 897488-71-0
M. Wt: 351.89
InChI Key: RICNAIHKTWLXIH-UHFFFAOYSA-N
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Description

The compound "1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one" is a derivative of benzothiazole and piperazine, which are heterocyclic compounds known for their potential in medicinal chemistry. The benzothiazole moiety is recognized for its biological activities, and when combined with a piperazine ring, it may offer a range of therapeutic properties. The specific compound is not directly synthesized or analyzed in the provided papers, but related compounds and their synthesis methods can offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the provided papers. In the first paper, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . This method involves the reaction of piperazine with other reagents to form a new compound, which could be analogous to the synthesis of the compound . The second paper discusses an eco-friendly microwave-assisted synthesis of a benzothiazole-piperazine derivative, which suggests that similar green chemistry approaches could be applied to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for understanding their potential interactions with biological targets. The second paper provides an X-ray diffraction analysis of a benzothiazole-piperazine derivative, revealing a conventional chair conformation for the piperazine ring . This information is valuable as it can be inferred that the compound "1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one" may also adopt a similar conformation, which could influence its biological activity.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are not explicitly detailed in the provided papers for the specific compound . However, the synthesis methods described suggest that piperazine can undergo nucleophilic substitution reactions with various reagents to form new compounds . This implies that the compound "1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one" could be synthesized through similar reactions, possibly involving a nucleophilic attack on a chloro-methylbenzothiazole precursor.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the crystal structure analysis of a related compound suggests that the piperazine ring can influence the overall stability and conformation of the molecule . The presence of a benzothiazole ring and a chloro substituent could affect the compound's lipophilicity, solubility, and potential to interact with biological targets. The synthesis methods described also indicate that the compound may be formed as a hydrochloride salt, which could have implications for its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds similar to 1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one have been synthesized and found to exhibit antimicrobial activity, suggesting potential in the development of new antibacterial agents (Mhaske et al., 2014).

Anti-inflammatory Properties

  • Research on related compounds indicates the potential for anti-inflammatory applications, as demonstrated through in vitro and in vivo studies, highlighting their therapeutic promise in inflammation treatment (Ahmed et al., 2017).

Antiviral and Antifungal Activities

  • Novel compounds containing elements similar to the chemical structure have shown antiviral and antifungal activities, implying their potential use in combating viral and fungal infections (Xia, 2015).

Anticancer Potential

  • Some derivatives exhibit anti-bone cancer activity, suggesting possible applications in cancer therapy, particularly for bone cancer (Lv et al., 2019).

Structure and Molecular Interactions

  • Studies on closely related molecules have provided insights into molecular structures and intermolecular interactions, which are crucial for understanding their biological activities and developing new drugs (Mahesha et al., 2019).

Tuberculosis Treatment

  • Some compounds containing piperazine-thiosemicarbazone hybrids, structurally related to the chemical , have shown potent activity against Mycobacterium tuberculosis, indicating potential as anti-tuberculosis agents (Jallapally et al., 2014).

properties

IUPAC Name

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3OS/c1-3-4-5-14(22)20-8-10-21(11-9-20)17-19-15-12(2)6-7-13(18)16(15)23-17/h6-7H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICNAIHKTWLXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

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